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molecular formula C6H14N2O2 B8399589 2-(3-Hydroxybutanoylamino)-ethylamine

2-(3-Hydroxybutanoylamino)-ethylamine

Cat. No. B8399589
M. Wt: 146.19 g/mol
InChI Key: DUEQADXYBWOEGI-UHFFFAOYSA-N
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Patent
US04863949

Procedure details

192 ml. 1,2-diaminoethane are mixed with 60 ml. water and, with stirring and gentle cooling at 20°-30° C., 74 ml. β-butyrolactone are added dropwise thereto. After 4 days, the reaction mixture is distilled off in a vacuum and the crystal slurry obtained is dried over sulphuric acid in a desiccator. There are obtained 122.4 g. (93% of theory) of the desired base; m.p. 71°-73° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
desired base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH2:4].[C:5]1(=[O:10])[O:9][CH:7]([CH3:8])[CH2:6]1>O>[OH:9][CH:7]([CH3:8])[CH2:6][C:5]([NH:1][CH2:2][CH2:3][NH2:4])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Three
Name
desired base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gentle cooling at 20°-30° C.
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled off in a vacuum
CUSTOM
Type
CUSTOM
Details
the crystal slurry obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sulphuric acid in a desiccator
CUSTOM
Type
CUSTOM
Details
There are obtained 122.4 g

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
OC(CC(=O)NCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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